molecular formula C23H24O5 B1240268 Folipastatin

Folipastatin

Cat. No.: B1240268
M. Wt: 380.4 g/mol
InChI Key: JJMKBGPTPXPMBH-MKICQXMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folipastatin is a depsidone compound known for its inhibitory activity against phospholipase A2. This compound is produced by the fungi Aspergillus unguis and Wicklowia aquatica. This compound has the molecular formula C23H24O5 and is characterized by its unique depsidone carbon skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The fermentation process involves cultivating the fungi in a suitable medium, followed by solvent extraction and purification through chromatography and recrystallization .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Folipastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

Folipastatin has a wide range of scientific research applications, including:

Mechanism of Action

Folipastatin exerts its effects primarily by inhibiting phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators. By inhibiting phospholipase A2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Folipastatin is unique due to its depsidone structure and specific inhibitory activity against phospholipase A2. Similar compounds include:

This compound stands out due to its specific production by Aspergillus unguis and Wicklowia aquatica and its unique chemical structure, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+

InChI Key

JJMKBGPTPXPMBH-MKICQXMISA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C/C)/C)C)O

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O

Synonyms

folipastatin

Origin of Product

United States

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